2-((4-Amino-3,5-diisopropylphenyl)methyl)-4-((4-aminophenyl)methyl)aniline
Description
Properties
CAS No. |
93859-48-4 |
|---|---|
Molecular Formula |
C26H33N3 |
Molecular Weight |
387.6 g/mol |
IUPAC Name |
4-[[2-amino-5-[(4-aminophenyl)methyl]phenyl]methyl]-2,6-di(propan-2-yl)aniline |
InChI |
InChI=1S/C26H33N3/c1-16(2)23-14-20(15-24(17(3)4)26(23)29)13-21-12-19(7-10-25(21)28)11-18-5-8-22(27)9-6-18/h5-10,12,14-17H,11,13,27-29H2,1-4H3 |
InChI Key |
IHAKWUDOPXWXGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1N)C(C)C)CC2=C(C=CC(=C2)CC3=CC=C(C=C3)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Amino-3,5-diisopropylphenyl)methyl)-4-((4-aminophenyl)methyl)aniline typically involves multi-step organic reactions. One common method includes the alkylation of 4-amino-3,5-diisopropylbenzyl chloride with 4-aminobenzylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-((4-Amino-3,5-diisopropylphenyl)methyl)-4-((4-aminophenyl)methyl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant potential in medicinal chemistry, particularly in the development of pharmaceuticals. Its structure includes multiple amino groups that can participate in hydrogen bonding and interactions with biological targets:
- Anticancer Activity : Research indicates that compounds with similar structural motifs can act as inhibitors of cancer cell proliferation. The presence of amino groups may enhance binding affinity to target proteins involved in cancer progression .
- Antidiabetic Properties : Preliminary studies suggest that derivatives of this compound may improve insulin sensitivity and glucose control in animal models, indicating potential for diabetes treatment .
Dye Production
The compound's structural characteristics make it suitable for use as a dye. Specifically:
- Histological Staining : The compound can be explored for its application as a histological dye due to its ability to bind to biological tissues and provide contrast in microscopic examinations. Similar compounds are known for their roles as fluorochromes, which are essential in biological imaging techniques .
Therapeutic Agent Development
The synthesis of this compound can lead to the development of new therapeutic agents:
- Calmodulin Inhibitors : The compound may serve as a scaffold for designing selective inhibitors of calmodulin-dependent pathways, which are crucial in various physiological processes including muscle contraction and cell signaling. Such inhibitors could have implications in treating cardiovascular diseases and other conditions linked to calmodulin activity .
Data Tables
| Application Area | Specific Uses |
|---|---|
| Medicinal Chemistry | Anticancer agents |
| Antidiabetic agents | |
| Dye Production | Histological staining |
| Therapeutic Development | Calmodulin inhibitors |
Case Studies and Research Findings
- Anticancer Research : A study demonstrated that structurally similar aniline derivatives exhibit cytotoxic effects on various cancer cell lines, suggesting that modifications on the aniline structure can enhance bioactivity against tumors .
- Diabetes Management : In a model of diet-induced obesity, compounds with similar amino substituents were shown to improve metabolic parameters, indicating that this class of compounds could be investigated further for their antidiabetic properties .
- Dye Applications : Historical data has shown that substituted anilines have been effectively used in dye manufacturing due to their vibrant colors and stability under various conditions, making them ideal candidates for further exploration in histological applications .
Mechanism of Action
The mechanism by which 2-((4-Amino-3,5-diisopropylphenyl)methyl)-4-((4-aminophenyl)methyl)aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino groups in the compound can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. The aromatic rings may also participate in π-π interactions with other aromatic systems in biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with key structural analogs:
Key Observations:
Steric and Hydrophobic Effects: The target compound’s 3,5-diisopropyl groups confer greater steric bulk and hydrophobicity (LogP ~5.2) compared to the ethylamino-substituted analog (LogP 3.84) . This reduces aqueous solubility but may enhance lipid membrane permeability. In contrast, 4,4'-bis(dimethylamino)benzophenone (CAS 90-94-8) lacks alkyl chains, resulting in lower molecular weight and likely higher solubility .
Electronic and Reactivity Profiles: The primary amine groups in the target compound increase susceptibility to oxidation and nitrosation compared to tertiary amines (e.g., dimethylamino groups in 90-94-8). Chlorinated analogs like 4,4'-methylenebis[2-chloroaniline] (CAS 101-14-4) exhibit heightened electrophilicity and carcinogenicity due to chloro substituents, whereas the target’s isopropyl groups may sterically hinder metabolic activation .
Analytical Methodologies
The ethylamino-substituted analog (CAS 85423-06-9) is analyzed via reverse-phase HPLC using a Newcrom R1 column under standard conditions . For the target compound:
- Predicted Adjustments : Higher organic mobile phase content or extended gradient elution may be required due to its elevated LogP.
- Detection Challenges : The primary amines may necessitate derivatization for enhanced UV/Vis or fluorescence detection.
Hazard and Stability Considerations
- Its reactivity profile aligns with compounds listed in the SIN List (e.g., 90-94-8, 101-14-4) .
- Stability : The bulky isopropyl groups may reduce oxidation rates compared to smaller substituents (e.g., ethyl or chloro), though long-term stability data are absent.
Biological Activity
The compound 2-((4-amino-3,5-diisopropylphenyl)methyl)-4-((4-aminophenyl)methyl)aniline (CAS No. 93859-48-4) is a member of the aniline class of compounds, characterized by its unique structural features that include multiple amino groups and isopropyl substitutions. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C26H33N3
- Molecular Weight : 387.56 g/mol
- SMILES Notation : CC(C)c1cc(cc(c1N)C(C)C)Cc2cc(ccc2N)Cc3ccc(cc3)N
- InChIKey : IHAKWUDOPXWXGU-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of this compound has not been extensively documented in major pharmacological databases. However, related compounds in its structural class have shown promising biological properties.
Anticancer Activity
Research into structurally similar compounds has indicated that derivatives of aniline can exhibit significant anticancer activity. For example, certain aniline derivatives have been shown to induce apoptosis in cancer cell lines via various mechanisms, including the activation of the aryl hydrocarbon receptor (AhR) pathway .
Structure-Activity Relationship (SAR)
The presence of amino groups and isopropyl substituents plays a crucial role in modulating the biological activity of these compounds. Studies suggest that:
- Amino Substituents : Enhance binding affinity to biological targets.
- Isopropyl Groups : Influence lipophilicity and cellular uptake.
A detailed SAR study involving similar compounds revealed that modifications to the phenyl rings significantly affect their receptor binding and functional activity .
Case Studies
-
Adenosine Receptor Modulation
A study on related thiophene derivatives demonstrated that structural modifications could lead to enhanced allosteric modulation of adenosine receptors. Although not directly tested on our compound, this suggests a potential pathway for further investigation into its receptor interactions . -
CYP1A1 Induction
Compounds with similar structures have been evaluated for their ability to induce cytochrome P450 enzymes, particularly CYP1A1. This is relevant for understanding metabolic pathways and potential toxicity profiles associated with our compound .
Potential Therapeutic Applications
Given the structural characteristics and preliminary findings from related compounds, potential therapeutic applications for 2-((4-amino-3,5-diisopropylphenyl)methyl)-4-((4-aminophenyl)methyl)aniline may include:
- Anticancer Agents : Targeting specific cancer cell lines.
- Receptor Modulators : Acting as allosteric enhancers or antagonists for various receptors.
Q & A
Basic: What are the recommended synthetic routes for 2-((4-Amino-3,5-diisopropylphenyl)methyl)-4-((4-aminophenyl)methyl)aniline?
Methodological Answer:
The synthesis of this polyaromatic diamine likely involves multi-step coupling reactions, such as Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination, given its structural complexity. For analogous compounds, palladium-catalyzed cross-coupling (e.g., PdCl₂(PPh₃)₂) with aryl boronic acids and amines under inert conditions (DMF, K₂CO₃) has been effective, yielding high-purity products after column chromatography . Precise stoichiometric control of isopropyl and methyl substituents is critical to avoid side products like azido intermediates or undesired regioisomers. Reaction optimization typically requires monitoring via TLC and NMR .
Advanced: How can researchers optimize the yield and purity of this compound under varying catalytic conditions?
Methodological Answer:
A split-split-plot experimental design (randomized blocks with temporal replication) is recommended to evaluate catalytic systems (e.g., Pd(OAc)₂ vs. PdCl₂), ligand effects (PCy₃ vs. PPh₃), and solvent polarity (DMF vs. THF). For example, a study on quinoline derivatives achieved 85% yield by optimizing Pd catalyst loading (1–5 mol%) and reaction time (12–24 hrs) . Purity can be enhanced via gradient elution in column chromatography (silica gel, hexane/EtOAc) and recrystallization in ethanol, as demonstrated for structurally similar aromatic diamines .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., diisopropyl vs. methyl groups) and amine proton environments.
- FT-IR : Identification of N-H stretches (~3300–3500 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹).
- UV-Vis : λmax ~255 nm (for conjugated aromatic amines) to assess electronic transitions .
- Mass Spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]⁺).
Cross-referencing with analogs like 4-aminobenzophenone derivatives ensures spectral accuracy .
Advanced: What strategies address discrepancies in spectral data during characterization?
Methodological Answer:
Discrepancies (e.g., unexpected δ shifts in NMR) may arise from paramagnetic impurities or solvent effects. Mitigation strategies:
- Deuterated Solvent Exchange : Test in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions.
- Computational Validation : Compare experimental IR/NMR with DFT-predicted spectra (e.g., Gaussian09). For example, pKa prediction tools (e.g., ACD/Labs) can resolve amine protonation state inconsistencies .
Basic: How can researchers assess the environmental fate of this compound?
Methodological Answer:
Adopt the INCHEMBIOL framework to evaluate:
- Physicochemical Properties : LogP (lipophilicity), vapor pressure (e.g., 0.335 mmHg at 25°C for analogs ), and solubility in environmental matrices (water, soil).
- Biotic/Abiotic Degradation : Aerobic/anaerobic microbial assays (OECD 301) and photolysis studies (λ >290 nm).
- Ecotoxicity : Tiered testing (algae, daphnia, fish) per OECD 201–203 guidelines. Long-term studies (≥5 years) are critical for persistence assessment .
Advanced: What experimental designs are suitable for studying stability under storage conditions?
Methodological Answer:
A factorial design testing variables:
- Temperature : -20°C (recommended for amine salts ) vs. 4°C.
- Atmosphere : N₂ vs. air (to assess oxidation of aromatic amines).
- Light Exposure : Amber vs. clear glass vials.
Stability is quantified via HPLC purity checks at intervals (0, 6, 12 months). For analogs like 4-hydroxyphenylamine, -20°C storage in inert atmospheres prevents decomposition ≥5 years .
Basic: What are the biological implications of structural motifs in this compound?
Methodological Answer:
The diaminobenzyl scaffold may confer interactions with heme proteins (e.g., cytochrome P450) or DNA intercalation. Prioritize:
- In Vitro Cytochrome Inhibition Assays : Human liver microsomes + LC-MS metabolite profiling.
- Ames Test (OECD 471) : Assess mutagenicity of aromatic amines.
For example, 4-ethyl-N-phenethylpiperidine analogs showed opioid receptor binding, necessitating SAR studies .
Advanced: How to resolve conflicting data in pharmacological activity studies?
Methodological Answer:
Contradictions (e.g., receptor activation vs. cytotoxicity) require:
- Dose-Response Refinement : Test 10⁻¹²–10⁻⁶ M ranges to identify therapeutic windows.
- Orthogonal Assays : Combine SPR (binding affinity) with functional assays (cAMP/Gq signaling).
- Meta-Analysis : Cross-reference with structurally related compounds (e.g., fenofibric acid derivatives ). Statistical tools like ANOVA (α=0.05) validate reproducibility across replicates .
Basic: What safety protocols are critical during handling?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and goggles (amine sensitization risk ).
- Ventilation : Use fume hoods due to low vapor pressure (inhalation risk ).
- Spill Management : Neutralize with 5% acetic acid, then absorb with vermiculite.
Safety data sheets (SDS) for analogs like 4-chloroaniline mandate hazard-tiered disposal .
Advanced: How to design a risk assessment framework for ecosystem exposure?
Methodological Answer:
Implement the INCHEMBIOL tiered approach :
Tier 1 : QSAR modeling to predict bioaccumulation (BCF >5000 indicates high risk).
Tier 2 : Microcosm studies (soil/water systems) to measure biodegradation half-life (t₁/₂ <60 days = low risk).
Tier 3 : Mesocosm trials with indicator species (e.g., Daphnia magna LC50 <1 mg/L = acute toxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
